REACTION_SMILES
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[CH2:1]1[CH2:2][O:3][CH2:4][CH2:5][NH:6]1.[CH2:7]=[O:8].[CH3:20][CH2:21][OH:22].[OH:9][c:10]1[c:11]([O:18][CH3:19])[cH:12][c:13]([CH:14]=[O:15])[cH:16][cH:17]1>>[CH2:1]1[CH2:2][O:3][CH2:4][CH2:5][N:6]1[CH2:7][c:17]1[c:10]([OH:9])[c:11]([O:18][CH3:19])[cH:12][c:13]([CH:14]=[O:15])[cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C=O)ccc1O
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Name
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Type
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product
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Smiles
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COc1cc(C=O)cc(CN2CCOCC2)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |